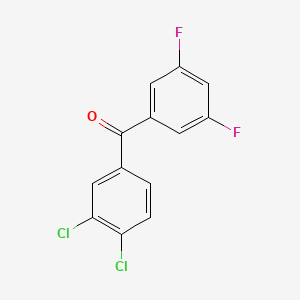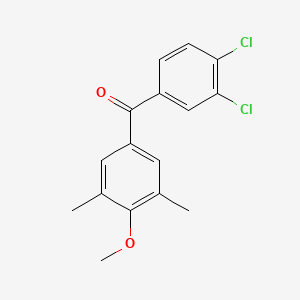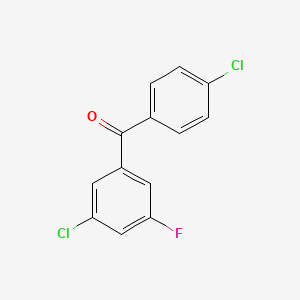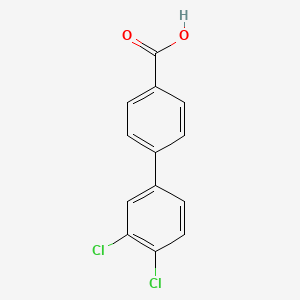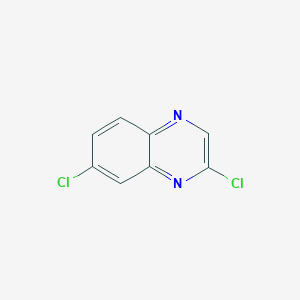
3-三乙基硅基-2-丙炔-1-醇
描述
3-Triethylsilyl-2-propyn-1-ol, also known as 3-(triethylsilyl)-2-propyn-1-ol, is an organic compound with the molecular formula C9H18OSi . It has a molecular weight of 170.33 .
Molecular Structure Analysis
The InChI code for 3-Triethylsilyl-2-propyn-1-ol is1S/C9H18OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-6,8H2,1-3H3 . This indicates the presence of a triethylsilyl group attached to the 3rd carbon of a 2-propyn-1-ol molecule. Physical and Chemical Properties Analysis
3-Triethylsilyl-2-propyn-1-ol has a molecular weight of 170.33 . The exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.科学研究应用
化学合成和荧光系统构建
3-三乙基硅基-2-丙炔-1-醇在化学合成中起着重要作用。例如,Horita等人(2007年)展示了其在区域和立体选择性交叉偶联反应中的实用性,导致2-羟甲基-(E)-烯炔的产生。这些化合物在构建荧光二氢呋喃衍生物方面起着关键作用,展示了该化合物在开发荧光系统中的适用性(Horita et al., 2007)。
酶动力学分辨
在生物化学领域,3-三乙基硅基-2-丙炔-1-醇已被用于酶动力学分辨过程。Devendran和Yadav(2014年)通过酯交换探讨了其动力学分辨,揭示了其在产生手性合成子中的潜力。这一过程在微波辐射的增强下显示出改善的速率和高对映选择性过量,突显了该化合物在手性化学中的重要性(Devendran & Yadav, 2014)。
聚合和材料科学
3-三乙基硅基-2-丙炔-1-醇在聚合和材料科学中也具有价值。Kossov和Khotimskiy(2014年)研究了相关化合物的均聚反应,揭示了其对聚合物微观结构和性质(如热氧化稳定性和气体透过性)的影响,强调了其在开发具有特定期望性能的新材料中的重要性(Kossov & Khotimskiy, 2014)。
催化
该化合物在催化中的作用值得注意。Berding等人(2011年)探讨了其在镍催化的内部炔烃氢硅烷化中的应用,实现了选择性合成产物的形成。这项研究突显了其在催化过程中的实用性,为新的合成方法提供了途径(Berding et al., 2011)。
安全和危害
作用机制
Target of Action
Similar compounds are often used in organic synthesis as protecting groups or as reagents in various chemical reactions .
Mode of Action
It is known that silyl groups like triethylsilyl are often used in organic chemistry to protect reactive groups during a chemical synthesis . They can be added to a molecule and later removed without affecting the rest of the molecule, allowing for more complex syntheses.
Biochemical Pathways
It is known that similar compounds can be used to synthesize other molecules, such as isbogrel, a thromboxane a2 (txa2) synthase inhibitor and a txa2 receptor antagonist .
Result of Action
As a chemical reagent, it is likely to be involved in the synthesis of other compounds, potentially leading to a variety of downstream effects depending on the specific reaction and the compounds being synthesized .
Action Environment
The action, efficacy, and stability of 3-Triethylsilyl-2-propyn-1-ol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with the compound. For example, silyl groups are generally stable, but can be removed under certain conditions, such as in the presence of an acid or a fluoride ion .
生化分析
Biochemical Properties
3-Triethylsilyl-2-propyn-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolism of other substrates. Additionally, 3-Triethylsilyl-2-propyn-1-ol can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function .
Cellular Effects
The effects of 3-Triethylsilyl-2-propyn-1-ol on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis. By modulating the activity of key proteins in the MAPK pathway, 3-Triethylsilyl-2-propyn-1-ol can alter gene expression and cellular metabolism. Furthermore, the compound has been observed to induce oxidative stress in cells, leading to changes in cellular redox status and the activation of stress response pathways .
Molecular Mechanism
At the molecular level, 3-Triethylsilyl-2-propyn-1-ol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with active site residues. This covalent modification can lead to the irreversible inhibition of enzyme function. Additionally, 3-Triethylsilyl-2-propyn-1-ol can act as a substrate for certain enzymes, leading to the production of reactive intermediates that can further interact with cellular biomolecules. The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Triethylsilyl-2-propyn-1-ol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of propargyl alcohol and triethylsilanol. Long-term exposure to 3-Triethylsilyl-2-propyn-1-ol has been shown to cause persistent changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Triethylsilyl-2-propyn-1-ol vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At high doses, 3-Triethylsilyl-2-propyn-1-ol can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates and the induction of oxidative stress .
Metabolic Pathways
3-Triethylsilyl-2-propyn-1-ol is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound can be hydroxylated to form more polar metabolites, which are then conjugated with glucuronic acid or sulfate for excretion. The interaction with cytochrome P450 enzymes can also lead to the formation of reactive intermediates that can further participate in metabolic reactions .
Transport and Distribution
Within cells and tissues, 3-Triethylsilyl-2-propyn-1-ol is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Once inside the cell, 3-Triethylsilyl-2-propyn-1-ol can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Triethylsilyl-2-propyn-1-ol is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. The presence of a triethylsilyl group may also facilitate its association with lipid membranes, affecting its distribution within the cell .
属性
IUPAC Name |
3-triethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRKPTSZUGTGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375302 | |
| Record name | SBB054881 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2652-46-2 | |
| Record name | SBB054881 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)

